molecular formula C10H13ClN2O4 B2602522 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride CAS No. 2287279-67-6

3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride

Cat. No. B2602522
CAS RN: 2287279-67-6
M. Wt: 260.67
InChI Key: HGXVTSMHGLAQCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride”, has an empirical formula of C9H10N2O4·HCl and a molecular weight of 246.65 . The SMILES string representation is [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl .

Scientific Research Applications

Solid-Phase Synthesis Applications

3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been utilized in the solid-phase synthesis of optically active substituted 2-aminofuranones. This process involves a three-step synthesis using α-hydroxy acids on a nitrophenyl carbonate derivative of Wang resin. This method is significant for the efficient production of diverse 3,5-disubstituted-2-aminofuranones (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

Antimalarial Activity

In the field of medicinal chemistry, derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride have been synthesized and tested for antimalarial activity. A study demonstrated that certain derivatives exhibited promising antimalarial properties against Plasmodium berghei in mice (Werbel et al., 1986).

Electrochemical Behaviour

The electrochemical behavior of derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been investigated, particularly in protic medium. This research is crucial for understanding the reduction processes and potential applications in electrochemical sensors or energy storage systems (David, Hurvois, Tallec, & Toupet, 1995).

Solubility and Partition Coefficient Studies

The compound has been involved in studies to determine the solubility and partition coefficients of various substances. This is significant in pharmaceutical sciences and chemical engineering for understanding how different compounds behave in various solvents (Hart et al., 2015).

Synthesis of Benzoxazine Monomers

It also plays a role in the synthesis of benzoxazine monomers for materials science applications. The compound's derivatives have been used to create polybenzoxazine, a class of thermosetting resins known for their high thermal stability and mechanical properties (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-6-2-3-7(4-9(6)12(15)16)8(11)5-10(13)14;/h2-4,8H,5,11H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVTSMHGLAQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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